molecular formula C5H2F4N2O2S B2603554 6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride CAS No. 2011091-72-6

6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride

Cat. No.: B2603554
CAS No.: 2011091-72-6
M. Wt: 230.14
InChI Key: MCYJCGSPBOJHBF-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride (CAS 2011091-72-6 ) is a high-value, fluorinated heteroaromatic building block specifically designed for advanced research applications. With a molecular formula of C 5 H 2 F 4 N 2 O 2 S and a molecular weight of 230.14 g/mol , this compound integrates a sulfonyl fluoride (S-F) warhead onto a pyridazine scaffold bearing a metabolically stable trifluoromethyl (CF 3 ) group. The sulfonyl fluoride group is a privileged electrophile in modern covalent inhibitor discovery and chemical biology. It reacts selectively with serine, threonine, tyrosine, and lysine residues in enzyme active sites, as well as with other nucleophiles, under mild conditions to form stable sulfonate or sulfonamide linkages . This mechanism is central to Activity-Based Protein Profiling (ABPP) and the development of targeted covalent inhibitors (TCIs). The presence of the electron-withdrawing trifluoromethyl group on the pyridazine ring further tunes the reactivity and physicochemical properties of the molecule, making it a particularly versatile intermediate for constructing more complex bioactive molecules. Its primary research value lies in the synthesis of novel small-molecule probes, fragment-based ligand discovery, and as a key precursor in the development of Proteolysis-Targeting Chimeras (PROTACs) where it can be used to link to E3 ubiquitin ligase ligands. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(trifluoromethyl)pyridazine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F4N2O2S/c6-5(7,8)3-1-2-4(11-10-3)14(9,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYJCGSPBOJHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(F)(F)F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-(Trifluoromethyl)pyridazine with sulfur tetrafluoride (SF4) under controlled conditions to introduce the sulfonyl fluoride group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthetic Routes

  • Nucleophilic Substitution : The sulfonyl fluoride group reacts with nucleophiles (e.g., amines) to form sulfonamide derivatives.
  • Electrophilic Aromatic Substitution : The trifluoromethyl group can facilitate electrophilic substitutions on the pyridazine ring, enhancing the compound's reactivity.

Medicinal Chemistry

6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride has shown promise in drug development, particularly as an enzyme inhibitor. It has been explored for its potential to inhibit specific enzymes involved in cancer progression, with studies indicating effective binding to key proteins. For instance, it has demonstrated inhibitory activity against cancer cell lines such as HCT116 and HePG2, with reported IC50 values ranging from 12.4 to 17.8 μM .

Agrochemicals

The compound’s stability and reactivity make it suitable for developing agrochemicals, including herbicides and insecticides. Its fluorinated structure enhances biological activity compared to non-fluorinated counterparts, making it an attractive candidate for crop protection agents .

The unique structural features of 6-(trifluoromethyl)pyridazine-3-sulfonyl fluoride allow it to interact with biological targets effectively. The sulfonyl fluoride group’s electrophilic nature facilitates covalent bonding with nucleophilic sites in proteins, modulating their activity and potentially leading to therapeutic applications .

Case Study 1: Enzyme Inhibition

Research has highlighted its role as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme implicated in various physiological processes. Inhibitors derived from sulfonyl fluorides have been shown to increase levels of endocannabinoids like anandamide, leading to effects such as analgesia and neuroprotection without the psychoactive side effects associated with traditional cannabinoid therapies .

Case Study 2: Agrochemical Development

Studies on trifluoromethylpyridine derivatives indicate that compounds like 6-(trifluoromethyl)pyridazine-3-sulfonyl fluoride can enhance fungicidal activity compared to other derivatives. For example, fluazinam, a known fungicide derived from trifluoromethylpyridine structures, demonstrates increased efficacy against fungal pathogens due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the sulfonyl fluoride group can act as a reactive site for covalent modification of the target . This dual functionality allows the compound to exert its effects through both reversible and irreversible interactions with its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Pyridazine Derivatives with Sulfonyl Groups

  • 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a) :
    This compound (from ) shares a pyridazine backbone but replaces the sulfonyl fluoride with a methanesulfonate ester (-SO₃Me) and a sulfonamide (-SO₂NH₂) group. The methanesulfonate ester is less electrophilic than sulfonyl fluoride, reducing its utility in nucleophilic substitution reactions .

  • 3-Nitro-2-tosylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine (7b) :
    This imidazopyridine derivative () incorporates a tosyl (-SO₂C₆H₄CH₃) group instead of sulfonyl fluoride. Tosyl groups are widely used as protecting groups but lack the click-chemistry compatibility of sulfonyl fluorides .

Trifluoromethyl-Substituted Heterocycles

  • 4-Iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester :
    A pyrimidine analog () with a trifluoromethyl group and an iodo substituent. The iodine enables cross-coupling reactions (e.g., Suzuki-Miyaura), but the absence of a sulfonyl fluoride limits its use in covalent bond-forming applications .

  • 6-(Trifluoromethyl)pyridin-3-ylboronic acid :
    This boronic acid derivative () is a key intermediate in Suzuki couplings. Unlike 6-(trifluoromethyl)pyridazine-3-sulfonyl fluoride, it lacks electrophilic sites for direct functionalization .

Stability and Handling

  • 6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride is likely moisture-sensitive due to the sulfonyl fluoride group, requiring storage under inert conditions. In contrast, sulfonate esters (e.g., 7a) are more stable but less reactive .
  • Trifluoromethylpyrimidines () are generally stable under acidic conditions, but their iodo or boronic acid substituents necessitate careful handling to prevent decomposition .

Biological Activity

6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride is a novel compound characterized by its unique molecular structure, which includes a trifluoromethyl group and a sulfonyl fluoride functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its ability to interact with various biological targets makes it a significant candidate for further research.

  • Molecular Formula : C5_5H2_2F4_4N2_2O2_2S
  • CAS Number : 2011091-72-6
  • IUPAC Name : 6-(trifluoromethyl)pyridazine-3-sulfonyl fluoride

The presence of the trifluoromethyl group enhances the compound's lipophilicity and binding affinity to biological targets, while the sulfonyl fluoride group serves as a reactive site for covalent modifications, potentially leading to irreversible inhibition of target enzymes or receptors .

The mechanism of action of 6-(trifluoromethyl)pyridazine-3-sulfonyl fluoride involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group increases the compound’s binding affinity, while the sulfonyl fluoride group can react with nucleophilic sites in proteins, leading to modulation of their activity . This dual functionality allows the compound to act as both a reversible and irreversible inhibitor, depending on the context of its application.

Enzyme Inhibition

Research indicates that compounds with similar structures have demonstrated significant enzyme inhibition capabilities. For instance, studies have shown that trifluoromethyl-substituted compounds can effectively inhibit key enzymes involved in metabolic pathways. The incorporation of the trifluoromethyl group has been linked to increased potency in enzyme inhibition, particularly in the context of drug development for conditions like cancer and metabolic disorders .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. For example, derivatives similar to 6-(trifluoromethyl)pyridazine-3-sulfonyl fluoride have shown IC50 values in the low micromolar range against various cancer cell lines, including HCT116 and HePG2. The mechanism behind this activity often involves down-regulation of critical genes associated with tumor progression, such as BRCA1, BRCA2, and EGFR .

CompoundCell LineIC50 (μM)Mechanism of Action
6-(TFMP)HCT11617.8Down-regulation of PALB2
6-(TFMP)HePG212.4Inhibition of EGFR expression
6-(TFMP)A54917.6Modulation of KRAS signaling pathway

Case Studies

  • Inhibition Studies : A study conducted on various trifluoromethylated pyridazines demonstrated that these compounds could inhibit enoyl reductase in Escherichia coli, showcasing their potential as antibacterial agents .
  • Cancer Research : In vitro studies revealed that treatment with 6-(trifluoromethyl)pyridazine-3-sulfonyl fluoride led to significant apoptosis in cancer cells through pathways involving p53 and FASN gene regulation .

Applications in Drug Development

The unique properties of 6-(trifluoromethyl)pyridazine-3-sulfonyl fluoride make it a valuable building block in medicinal chemistry. It is being explored for:

  • Pharmaceutical Development : As an inhibitor for specific enzymes involved in disease processes.
  • Biochemical Probes : For studying biological pathways and interactions at the molecular level.
  • Agrochemical Applications : Potentially serving as a pesticide or herbicide due to its biological activity against certain pathogens .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(trifluoromethyl)pyridazine-3-sulfonyl fluoride, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, trifluoromethylpyridine derivatives are functionalized using sulfonyl chloride groups under anhydrous conditions. Key intermediates are characterized by LCMS (e.g., m/z 366 [M+H]⁺) and HPLC (retention time ~1.26–1.38 minutes under SMD-TFA05 conditions) to confirm molecular weight and purity .
  • Validation : Cross-validation using tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) ensures structural integrity, particularly for distinguishing regioisomers .

Q. How do researchers optimize reaction conditions for introducing sulfonyl fluoride groups into trifluoromethylpyridazine scaffolds?

  • Approach : Reaction parameters (temperature, solvent polarity, and catalyst) are systematically varied. For instance, dimethylformamide (DMF) or tetrahydrofuran (THF) is used as a solvent, with tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst to enhance reactivity. Progress is monitored via thin-layer chromatography (TLC) .
  • Data Interpretation : Kinetic studies (e.g., rate constants for sulfonylation) and Arrhenius plots identify optimal temperatures (often 80–100°C) to minimize side reactions .

Q. What safety protocols are essential when handling sulfonyl fluorides in laboratory settings?

  • Guidelines : Use of fume hoods, nitrile gloves, and eye protection is mandatory due to the compound’s reactivity with nucleophiles (e.g., water, amines). Emergency protocols for skin/eye exposure include immediate flushing with water and medical consultation .

Advanced Research Questions

Q. How can contradictory LCMS and HPLC data be resolved during purity assessment of 6-(trifluoromethyl)pyridazine-3-sulfonyl fluoride?

  • Case Study : Discrepancies arise when LCMS indicates high purity ([M+H]⁺ matches theoretical m/z), but HPLC shows multiple peaks. This suggests co-eluting isomers or degradation products. Solutions include:

  • Hyphenated Techniques : LC-MS/MS with collision-induced dissociation (CID) fragments ions to identify structural variants .
  • Column Optimization : Switching from C18 to phenyl-hexyl columns improves separation of polar byproducts .

Q. What mechanistic insights explain the reactivity of 6-(trifluoromethyl)pyridazine-3-sulfonyl fluoride in nucleophilic aromatic substitution (NAS) reactions?

  • Experimental Design : Isotopic labeling (e.g., ¹⁸O in sulfonyl fluoride) and kinetic isotope effects (KIE) studies reveal whether the rate-determining step involves fluoride displacement or ring activation.
  • Findings : The electron-withdrawing trifluoromethyl group enhances ring electrophilicity, favoring NAS at the sulfonyl fluoride position. DFT calculations support this, showing a lower activation energy (~15 kcal/mol) compared to non-fluorinated analogs .

Q. How can researchers mitigate decomposition of 6-(trifluoromethyl)pyridazine-3-sulfonyl fluoride during long-term storage?

  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) identify moisture as the primary degradation pathway. Solutions include:

  • Formulation : Storage under inert gas (argon) with molecular sieves in amber glass vials.
  • Stabilizers : Addition of 1% w/w triethylamine suppresses acid-catalyzed hydrolysis .

Q. What strategies enable selective functionalization of 6-(trifluoromethyl)pyridazine-3-sulfonyl fluoride in the presence of competing reactive sites?

  • Case Example : In synthesizing spirocyclic derivatives, competing reactions at the pyridazine nitrogen vs. sulfonyl fluoride are controlled by:

  • Protecting Groups : Boc protection of amines directs reactivity to the sulfonyl fluoride.
  • Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively modifies the pyridazine ring without affecting the sulfonyl group .

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